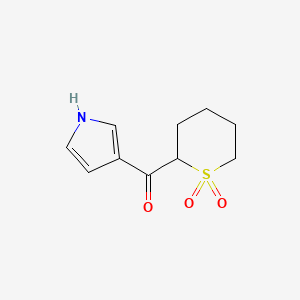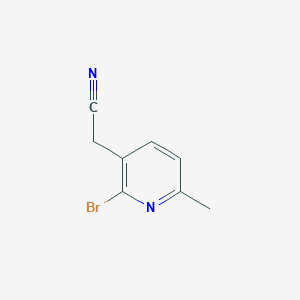
2-(2-Bromo-6-methylpyridin-3-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromo-6-methylpyridin-3-yl)acetonitrile is a chemical compound with the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 6-position of the pyridine ring, along with an acetonitrile group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves heating 2-chloro-6-methylpyridine with bromotrimethylsilane . The reaction conditions often include the use of a solvent such as chloroform or ethyl acetate and may require an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings.
化学反应分析
Types of Reactions
2-(2-Bromo-6-methylpyridin-3-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride and various nucleophiles. Conditions typically involve heating in a polar aprotic solvent.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. The reactions are often carried out in an inert atmosphere.
Reduction Reactions: Reducing agents like lithium aluminum hydride are used, often in anhydrous ether solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products.
Reduction Reactions: The primary product is the corresponding amine.
科学研究应用
2-(2-Bromo-6-methylpyridin-3-yl)acetonitrile has several applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Research into its derivatives has shown potential for therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 2-(2-Bromo-6-methylpyridin-3-yl)acetonitrile depends on its specific application and the target molecule it interacts with. In general, the bromine atom and the nitrile group can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s reactivity and its ability to interact with biological targets.
相似化合物的比较
Similar Compounds
2-Bromo-6-methylpyridine: This compound lacks the acetonitrile group and is used as an intermediate in organic synthesis.
2-Chloro-6-methylpyridine: Similar to 2-(2-Bromo-6-methylpyridin-3-yl)acetonitrile but with a chlorine atom instead of bromine.
2-Methyl-6-bromopyridine: Another brominated pyridine derivative used in various chemical reactions.
Uniqueness
This compound is unique due to the presence of both a bromine atom and an acetonitrile group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
属性
分子式 |
C8H7BrN2 |
|---|---|
分子量 |
211.06 g/mol |
IUPAC 名称 |
2-(2-bromo-6-methylpyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-3-7(4-5-10)8(9)11-6/h2-3H,4H2,1H3 |
InChI 键 |
CKBYFHSNXGGDKC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1)CC#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


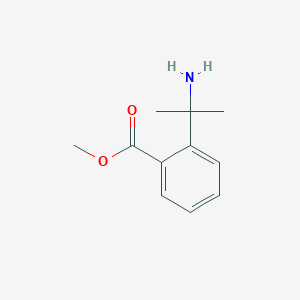
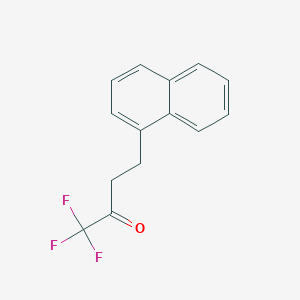
![3-Bromo-6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine](/img/structure/B12959147.png)
![(6E)-9,21-Difluoro-2,3,8,9,10,11-hexahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12959150.png)
![2-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B12959155.png)
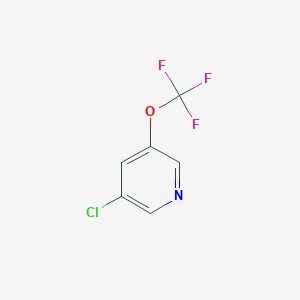

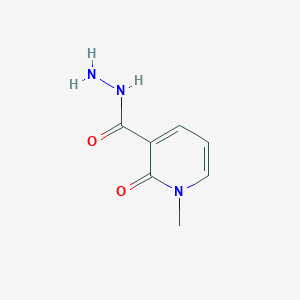
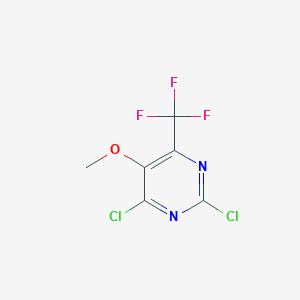
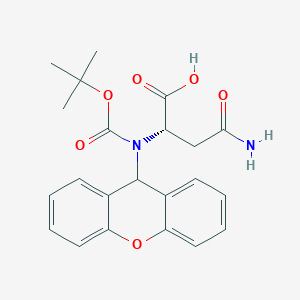
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[3-(methylthio)phenyl]-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12959189.png)
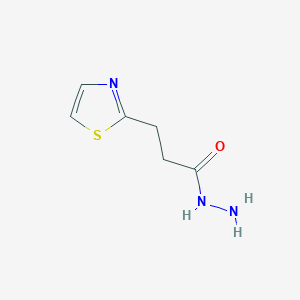
![1-(tert-Butoxycarbonyl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-5'-carboxylic acid](/img/structure/B12959209.png)
